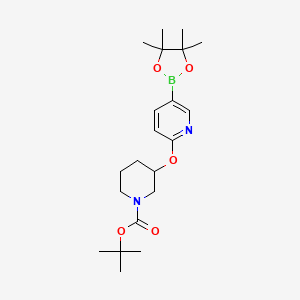

tert-Butyl 3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)piperidine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

tert-Butyl 3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyridine ring, and a boronate ester

准备方法

The synthesis of tert-Butyl 3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)piperidine-1-carboxylate typically involves multiple steps One common synthetic route starts with the preparation of the boronate ester, which is then coupled with a pyridine derivativeReaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling reactions .

化学反应分析

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the boronate ester or other functional groups.

Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring. Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. .

科学研究应用

tert-Butyl 3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the development of new pharmaceuticals due to its potential biological activity.

Medicine: It may serve as a precursor in the synthesis of drugs targeting specific pathways.

Industry: The compound is used in the production of materials with specific properties, such as polymers and catalysts

作用机制

The mechanism of action of tert-Butyl 3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with molecular targets through its boronate ester and pyridine moieties. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry for drug development .

相似化合物的比较

Similar compounds include:

- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- tert-Butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)piperidine-1-carboxylate These compounds share structural similarities but differ in the specific functional groups attached to the core structure. The uniqueness of tert-Butyl 3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)piperidine-1-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications .

生物活性

The compound tert-Butyl 3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)piperidine-1-carboxylate is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring and a pyridine moiety attached to a boron-containing dioxaborolane. Its molecular formula is C19H31BN2O5, and it has a molecular weight of approximately 378.271 g/mol. The compound's structure allows for various interactions within biological systems.

The biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in cellular signaling pathways. The presence of the boron atom suggests potential applications in targeting enzymes or proteins that are sensitive to boron-containing compounds.

1. Anticancer Activity

Recent studies have indicated that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with a pyridine moiety have been shown to inhibit various kinases involved in cancer progression. The incorporation of the dioxaborolane group may enhance the selectivity and potency of these compounds against specific cancer cell lines.

2. Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes due to its structural features. Enzyme assays have demonstrated that similar compounds can effectively inhibit tyrosine kinases and other related enzymes. This inhibition can lead to reduced cell proliferation in cancerous tissues.

Case Studies

- Study on Tyrosine Kinase Inhibitors : A study published in MDPI highlighted the design of prodrugs based on tyrosine kinase inhibitors similar to our compound. These prodrugs demonstrated enhanced cytotoxicity in cancer cells when activated by oxidative stress conditions, suggesting that our compound might exhibit similar behavior under specific biological conditions .

- Cytotoxicity Assays : In vitro assays conducted on related compounds showed IC50 values indicating potent cytotoxic effects against various cancer cell lines. The activation mechanism often involves metabolic conversion facilitated by cellular enzymes, which may also apply to tert-butyl derivatives .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H31BN2O5 |

| Molecular Weight | 378.271 g/mol |

| Purity | >95% (GC) |

| Melting Point | 73 °C |

| Biological Activity | Observation |

|---|---|

| Anticancer Activity | Significant inhibition of cell growth |

| Enzyme Inhibition | Effective against tyrosine kinases |

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?

The compound contains a boronate ester group, which is sensitive to moisture and oxygen. Synthesis typically involves coupling a pyridine derivative with a piperidine-boronate intermediate under inert conditions. Key steps include:

- Use of palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling reactions to attach the boronate group to the pyridine ring .

- Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions .

- Optimization of reaction temperature (often 80–100°C) and solvent polarity (e.g., THF or DMF) to enhance yield . Methodological Tip : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the boronate ester .

- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. Follow safety codes P201 and P210 (avoid heat/open flames) .

Q. What spectroscopic techniques are recommended for structural confirmation?

- ¹H/¹³C NMR : Identify characteristic peaks, such as the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and the boronate ester’s quaternary carbons .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z ~405) .

- FT-IR : Verify the presence of carbonyl (C=O, ~1700 cm⁻¹) and boronate B-O bonds (~1350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

Discrepancies in NMR or MS data may arise from:

- Rotamers : Dynamic rotation of the piperidine-Boc group can split peaks. Use variable-temperature NMR to observe coalescence .

- Residual Solvents : Ensure thorough drying under vacuum, as traces of DMF or THF may obscure signals .

- Boronate Hydrolysis : If unexpected peaks appear, test for degradation via ¹¹B NMR (boronate signal at δ ~28 ppm) .

Q. What strategies improve the efficiency of this compound in Suzuki-Miyaura cross-couplings?

The boronate ester’s reactivity depends on:

- Base Selection : Use K₂CO₃ or CsF to activate the boronate without decomposing the Boc group .

- Catalyst Tuning : Replace Pd(PPh₃)₄ with XPhos-Pd-G3 for sterically hindered aryl partners .

- Solvent Optimization : Mixed solvents (e.g., dioxane/water 4:1) enhance solubility and reduce side reactions .

Q. How does the Boc-protected piperidine moiety influence biological activity in structure-activity relationship (SAR) studies?

- The Boc group enhances cell permeability but may reduce target binding. Comparative studies with deprotected analogs (e.g., using TFA to remove Boc) are critical .

- Use molecular docking to assess interactions between the piperidine ring and enzymatic pockets .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

- Boronate Stability : Large-scale reactions risk exothermic decomposition. Use controlled addition of reagents and cooling .

- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scaling .

Q. Data Contradiction Analysis

Q. Why might synthetic yields vary between batches, and how can reproducibility be ensured?

Common variables include:

- Oxygen Exposure : Degrades boronate intermediates. Use degassed solvents and rigorous inert conditions .

- Catalyst Purity : Test Pd catalysts for activity via control reactions with simple aryl halides .

- Moisture Content : Karl Fischer titration of solvents (e.g., <50 ppm water in THF) improves consistency .

Q. Safety and Compliance

Q. What are the critical safety protocols for handling this compound?

属性

IUPAC Name |

tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33BN2O5/c1-19(2,3)27-18(25)24-12-8-9-16(14-24)26-17-11-10-15(13-23-17)22-28-20(4,5)21(6,7)29-22/h10-11,13,16H,8-9,12,14H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVNKOOKQUZNCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3CCCN(C3)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33BN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。